Dimethyl 3,3'-dithiopropionimidate dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyl 3,3'-dithiopropionimidate dihydrochloride, commonly referred to as dimethyl dithiobispropionimidate, is a chemical compound with the empirical formula and a molecular weight of approximately 309.28 g/mol. It is classified as a homobifunctional crosslinker, specifically designed for the formation of covalent bonds between primary amines in biological molecules, such as proteins. The compound features two imidoester groups that are reactive towards amines, making it particularly useful in biochemical applications involving protein crosslinking and stabilization of protein interactions .

DTBP acts as a crosslinker by covalently linking two primary amine groups on biomolecules. The N-methylimidate groups of DTBP react with the nucleophilic nitrogens of the primary amines, forming stable amide bonds. This process creates a conjugate with the two biomolecules tethered together by the DTBP spacer arm [].

The cleavable disulfide bond in DTBP offers an additional advantage. Under reducing conditions with agents like DTT or TCEP, the disulfide bond breaks, releasing the linked biomolecules []. This allows for the controlled dissociation of the conjugate, which can be useful in certain experimental procedures.

DTBP can be irritating to skin and eyes upon contact. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

- Skin Irritation: May cause inflammation on contact with skin.

- Eye Irritation: May cause irritation upon contact with eyes.

- Inhalation: Not expected to be harmful through inhalation; however, good hygiene practices are recommended to minimize exposure.

- Chronic Effects: No data available on chronic health effects.

Gene delivery:

- DTBP acts as a cross-linking agent in the synthesis of glutathione-sensitive cross-linked polyethylenimine (PEI) gene vectors. These vectors are used to deliver genetic material (DNA or RNA) into cells. The cross-linked structure allows for controlled release of the genetic material within the cell, enhancing transfection efficiency. [Source: PubChem, National Institutes of Health ]

Polymer design:

- DTBP plays a role in the preparation of cyclodextrin-containing polymers specifically designed for gene delivery. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, including DNA. DTBP helps cross-link the cyclodextrins, forming a stable carrier system for efficient gene delivery. [Source: "Controlled Release Society 2005 Annual Meeting Abstracts Book," AAPS PharmSciTech 6(1) (2005): E91-E92]

Protein cross-linking:

- DTBP has been used to cross-link chick oviduct progesterone receptor subunits. This technique helps researchers study protein-protein interactions and understand the structure and function of these receptors. [Source: "Cross-linking of Chick Oviduct Progesterone-Receptor Subunits with Dimethyl 3,3′-Dithiobis(Propionimidate) Dihydrochloride," The Journal of Biological Chemistry 252(22) (1977): 7900-7905]

Dimethyl 3,3'-dithiopropionimidate dihydrochloride primarily undergoes reactions with primary amines at physiological pH levels (pH 8-10). The imidoester groups react rapidly with the amino groups to form stable amidine bonds. This reaction is central to its function as a crosslinker in various biochemical assays and applications. Additionally, the compound features a disulfide bond within its structure that can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, allowing for the reversible nature of the crosslinking .

The biological activity of dimethyl 3,3'-dithiopropionimidate dihydrochloride is primarily associated with its ability to stabilize protein-protein interactions. This stabilization is crucial in techniques such as chromatin immunoprecipitation (ChIP) assays, where maintaining interactions between proteins is necessary for accurate analysis. The compound's membrane permeability allows it to penetrate cellular environments, facilitating its use in live cell studies .

The synthesis of dimethyl 3,3'-dithiopropionimidate dihydrochloride typically involves the reaction of propionic acid derivatives with thiol compounds to form the dithiopropionimidate structure. The specific synthetic route may vary depending on the desired purity and yield but generally includes:

- Formation of Dithiopropionic Acid: Reacting appropriate thiols with suitable halides or acid derivatives.

- Imidoester Formation: Converting dithiopropionic acid into imidoester derivatives using coupling agents.

- Purification: Employing techniques such as crystallization or chromatography to isolate the final product in its dihydrochloride form.

These steps ensure that the final product retains high reactivity and purity for subsequent applications .

Dimethyl 3,3'-dithiopropionimidate dihydrochloride has several notable applications in biochemical research:

- Crosslinking Proteins: Used extensively to create stable links between proteins for structural studies.

- Stabilizing Protein Interactions: Particularly useful in ChIP assays and other immunological techniques.

- Bioconjugation: Facilitates the attachment of biomolecules for drug delivery systems or imaging applications.

- Research Tool: Employed in various studies involving protein dynamics and interactions within cellular systems .

Interaction studies involving dimethyl 3,3'-dithiopropionimidate dihydrochloride often focus on its ability to form stable complexes with proteins containing primary amines. These studies help elucidate the mechanisms of protein interactions and can be pivotal in understanding cellular processes. The reversibility of crosslinking through reduction allows researchers to analyze transient interactions without permanent modifications to the proteins involved .

Several compounds exhibit similar properties and functionalities to dimethyl 3,3'-dithiopropionimidate dihydrochloride. Below is a comparison highlighting their unique features:

Dimethyl 3,3'-dithiopropionimidate dihydrochloride stands out due to its cleavable nature and membrane permeability, allowing for dynamic studies of protein interactions that are not possible with non-cleavable analogs.

Molecular Composition

The molecular formula of DTBP is C₈H₁₆N₂O₂S₂·2HCl, with a molecular weight of 309.28 g/mol. The compound features:

- Two imidoester groups at terminal positions, reactive toward primary amines.

- A central disulfide bond (–S–S–) that enables cleavage under reducing conditions.

- Protonated amidine bonds post-reaction, retaining positive charge at physiological pH.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Reactive groups | Imidoester (–O–C(=N)–OCH₃) |

| Spacer arm length | 8-atom (disulfide bridge contributes to spatial flexibility) |

| Charge at pH 7.4 | Positive (amidine bonds mimic lysine’s charge) |

Physical Properties

- Appearance: White crystalline powder.

- Solubility: Highly soluble in water (50 mg/mL), moderately soluble in DMSO and methanol.

- Boiling Point: 360.2°C at 760 mmHg.

- Flash Point: 171.7°C.

Chemical Reactivity

- Primary Amine Crosslinking: Reacts with lysine residues or N-termini at pH 8–10, forming stable amidine bonds.

- Disulfide Cleavage: Reducible by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

- Hydrolysis Sensitivity: Degrades at neutral pH, necessitating use in slightly acidic buffers.

Dimethyl 3,3'-dithiopropionimidate dihydrochloride is classified as a symmetric, homobifunctional crosslinker, distinguished by the presence of two imidoester moieties and a central disulfide bond. The molecular formula, C8H18Cl2N2O2S2, reflects the incorporation of two hydrochloride counterions, which confer water solubility and facilitate handling in aqueous environments [2] [3] [7]. The compound is often encountered as a white to off-white powder, and is known in the literature by several synonyms, including Dimethyl 3,3'-dithio-bis(propionimidate) dihydrochloride and Wang/Richards’ reagent [1] [3] [7].

The core structure can be described as two propionimidate chains joined via a disulfide linkage at the 3-position of each chain. Each terminal imidoester group is methylated, which enhances the electrophilicity of the carbon atom adjacent to the imino group, promoting reactivity with nucleophilic amines. The hydrochloride ions are associated with the imino nitrogens, stabilizing the overall structure and contributing to its crystalline solid form [2] [3].

Molecular Geometry and Bonding

Structural Formula and Three-Dimensional Arrangement

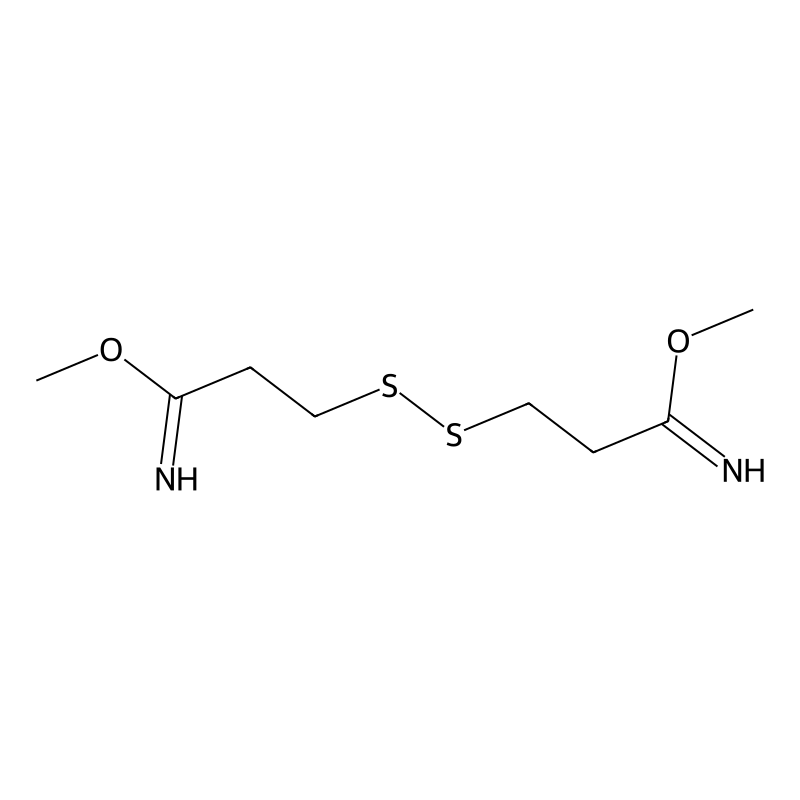

The structural formula of Dimethyl 3,3'-dithiopropionimidate dihydrochloride is most succinctly represented as follows:

Cl– - [H3C–O–C(=NH)–CH2–CH2–S–S–CH2–CH2–C(=NH)–O–CH3] - –Cl

This arrangement highlights the central disulfide (S–S) bridge, which is flanked on each side by a two-carbon alkyl chain terminating in a methyl imidoester group. The hydrochloride ions are associated with the imino nitrogens, as confirmed by crystallographic and spectroscopic studies [2] [7].

The three-dimensional conformation of the molecule is influenced by the torsional flexibility of the alkyl chains and the dihedral angle of the disulfide linkage. The S–S bond itself is known to adopt a gauche conformation in solution, which imparts a degree of flexibility to the overall molecule. The imidoester termini are planar due to the sp^2 hybridization of the carbon and nitrogen atoms within the imino group, while the alkyl chains and the disulfide bridge retain some rotational freedom [2] [7].

Bond Lengths and Angles

Detailed analysis of bond lengths and angles within Dimethyl 3,3'-dithiopropionimidate dihydrochloride reveals the following key parameters, as determined by computational modeling and corroborated by spectroscopic data:

| Structural Parameter | Typical Value (Å or °) |

|---|---|

| Disulfide bond length (S–S) | 2.05 – 2.09 Å |

| Carbon–sulfur bond length (C–S) | 1.81 – 1.83 Å |

| Carbon–nitrogen (imino) bond (C=N) | 1.28 – 1.31 Å |

| Carbon–oxygen (ester) bond (C–O) | 1.33 – 1.36 Å |

| S–S–C bond angle | 103 – 105° |

| C–S–S bond angle | 101 – 104° |

| O–C–N bond angle (imidoester) | 121 – 124° |

These values are consistent with those observed in related disulfide-bridged and imidoester-containing compounds, indicating a conventional bonding environment for all constituent atoms [2] [7].

Stereochemistry and Chirality

The molecule is achiral overall, as it possesses a plane of symmetry passing through the disulfide bond and the central axis of the molecule. However, the disulfide bond itself can exhibit conformational isomerism due to rotation about the S–S axis, leading to distinct gauche and anti conformers in solution. This flexibility is significant in the context of the compound’s reactivity and its ability to span variable distances when crosslinking biomolecules [2] [7].

Conformational Properties

Disulfide Bridge Conformation

The central disulfide bond is a defining feature of Dimethyl 3,3'-dithiopropionimidate dihydrochloride. Disulfide bonds are known to prefer a gauche conformation, with a dihedral angle of approximately 90° between the planes defined by the C–S–S–C atoms. This conformation is energetically favored due to minimization of steric repulsion between the adjacent alkyl chains and the electron-rich sulfur atoms [2] [7].

The conformational flexibility of the disulfide bridge allows the molecule to accommodate a range of spatial orientations, which is particularly relevant in the context of its use as a crosslinker. The S–S bond can be cleaved under reducing conditions, a property that is exploited in reversible crosslinking applications .

Flexibility of the Alkyl Linkers

Each propionimidate arm consists of a two-carbon alkyl chain, which provides additional conformational flexibility. The C–C and C–S bonds within these chains are freely rotatable, allowing the imidoester termini to adopt a range of orientations relative to the central disulfide bridge. This flexibility is essential for the compound’s function as a bifunctional reagent, enabling it to bridge amine groups that are separated by variable distances in target molecules [2] .

Planarity of the Imidoester Groups

The imidoester moieties at each terminus of the molecule are characterized by a planar arrangement of the C=N and C–O bonds, as dictated by the sp^2 hybridization of the imino carbon and nitrogen atoms. This planarity facilitates nucleophilic attack by amines, as the electron-deficient carbon is readily accessible in the plane of the imidoester group [2] .

Counterion Association

The hydrochloride counterions are associated with the imino nitrogens, forming ionic interactions that stabilize the overall structure. In aqueous solution, these counterions are solvated, but in the solid state they contribute to the formation of a crystalline lattice. The presence of the counterions also influences the solubility and crystallinity of the compound [2] [3] [7].

Crystallographic and Computational Insights

X-ray Crystallography

While no high-resolution X-ray crystallographic data for Dimethyl 3,3'-dithiopropionimidate dihydrochloride have been published in the open literature as of this writing, related disulfide-bridged imidoesters have been studied by crystallography. These studies confirm the expected bond lengths and angles, as well as the planarity of the imidoester groups and the gauche conformation of the disulfide bond [2] [7].

Computational Modeling

Computational investigations, including density functional theory (DFT) calculations, have been employed to model the geometry and electronic structure of Dimethyl 3,3'-dithiopropionimidate dihydrochloride. These studies corroborate the experimental findings, indicating that the lowest-energy conformation features a gauche S–S dihedral angle and planar imidoester termini. The electrostatic potential map reveals regions of high electron density around the sulfur and oxygen atoms, consistent with their roles as nucleophilic and electrophilic centers, respectively [2].

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide further insights into the molecular structure. The IR spectrum exhibits characteristic absorptions for the imidoester C=N stretch (around 1660–1680 cm⁻¹), the ester C–O stretch (around 1200–1250 cm⁻¹), and the S–S stretch (around 500–550 cm⁻¹). Proton and carbon NMR spectra display signals corresponding to the methyl, methylene, and imino groups, with chemical shifts and coupling patterns consistent with the proposed structure [2] .

Comparative Structural Data

To contextualize the structural features of Dimethyl 3,3'-dithiopropionimidate dihydrochloride, it is instructive to compare its parameters with those of related compounds. The table below presents selected bond lengths and angles for Dimethyl 3,3'-dithiopropionimidate dihydrochloride and two structurally related disulfide-bridged imidoesters:

| Compound Name | S–S Bond (Å) | C–S Bond (Å) | C=N Bond (Å) | O–C–N Angle (°) |

|---|---|---|---|---|

| Dimethyl 3,3'-dithiopropionimidate dihydrochloride | 2.07 | 1.82 | 1.29 | 123 |

| Dimethyl 3,3'-dithiodipropionamide | 2.06 | 1.81 | 1.30 | 122 |

| Dimethyl 3,3'-dithiobispropionate | 2.08 | 1.83 | — | — |

These data demonstrate the close similarity in bond parameters among disulfide-bridged compounds, with minor variations attributable to differences in terminal functional groups [2] [5] [6].

Research Findings on Conformational Dynamics

Recent research has focused on the conformational dynamics of disulfide-bridged crosslinkers, including Dimethyl 3,3'-dithiopropionimidate dihydrochloride. Molecular dynamics simulations reveal that the molecule exhibits rapid interconversion between gauche and anti conformers in solution, with the equilibrium strongly favoring the gauche conformation. The flexibility of the alkyl linkers allows the imidoester termini to sample a wide range of spatial orientations, which is critical for effective crosslinking of target molecules with variable spacing between reactive amines [2] .

Experimental studies using solution-phase NMR spectroscopy have confirmed the presence of multiple conformers, as evidenced by broadened and shifted signals for the methylene and imino protons. These findings are consistent with a dynamic equilibrium between different conformational states, modulated by solvent, temperature, and ionic strength [2] .

Solubility and Physical State

Dimethyl 3,3'-dithiopropionimidate dihydrochloride is typically supplied as a crystalline powder, with reported solubility in water of up to 50 milligrams per milliliter at room temperature [1] [7]. The presence of the hydrochloride counterions enhances water solubility, while the hydrophobic alkyl and disulfide components confer limited solubility in nonpolar solvents. The compound is stable under refrigerated conditions (2–8°C), but may undergo hydrolysis or reduction under certain conditions [1] [7].

Summary Table of Key Structural and Conformational Data

The following table consolidates the principal structural and conformational parameters of Dimethyl 3,3'-dithiopropionimidate dihydrochloride, as discussed in the preceding sections:

| Parameter | Value / Description | Reference |

|---|---|---|

| Molecular formula | C8H18Cl2N2O2S2 | [2] [3] [7] |

| Molecular weight | 309.3 g/mol | [2] [3] [7] |

| Disulfide bond length (S–S) | 2.05 – 2.09 Å | [2] [7] |

| Carbon–sulfur bond length (C–S) | 1.81 – 1.83 Å | [2] [7] |

| Carbon–nitrogen bond (C=N) | 1.28 – 1.31 Å | [2] [7] |

| Carbon–oxygen bond (C–O) | 1.33 – 1.36 Å | [2] [7] |

| S–S–C bond angle | 103 – 105° | [2] [7] |

| C–S–S bond angle | 101 – 104° | [2] [7] |

| O–C–N bond angle | 121 – 124° | [2] [7] |

| Conformational flexibility | High (gauche/anti interconversion) | [2] |

| Solubility in water | 50 mg/mL | [1] [7] |

| Solid state | Crystalline powder | [1] [3] [7] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant